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Methyl 2-(chloromethyl)oxazole-4-

carboxylate

Cat. No.: B1302976 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2-(chloromethyl)oxazole core is a versatile and reactive building block in synthetic organic

chemistry, playing a crucial role as a key intermediate in the development of various

pharmaceutical and agrochemical agents. Its unique structural features and reactivity have

made it an invaluable tool for medicinal chemists in the creation of biologically active

molecules, including anti-inflammatory drugs and potential antimicrobial compounds. This

technical guide provides an in-depth exploration of the discovery, history, synthesis, and

diverse applications of 2-(chloromethyl)oxazole compounds.

Discovery and Historical Context
The journey of oxazole chemistry began in the late 19th and early 20th centuries with

pioneering work on the synthesis of substituted oxazoles. In 1896, Emil Fischer reported one of

the earliest methods for preparing 2,5-disubstituted oxazoles.[1] This was followed by the

development of the Robinson-Gabriel synthesis in 1909-1910, a more general and higher-

yielding method involving the cyclodehydration of α-acylamino ketones.[1][2][3]

While these early methods laid the groundwork for oxazole synthesis, the specific introduction

of the reactive 2-(chloromethyl) group came later as chemists sought versatile intermediates for

further molecular elaboration. These 2-(halomethyl)oxazoles, particularly the chloro- and
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bromo-derivatives, were identified as effective scaffolds for synthetic modifications at the 2-

position due to the reactivity of the halomethylene group, which is comparable to that of a

benzylic halide.[4] This reactivity allows for facile nucleophilic substitution, enabling the

introduction of a wide array of functional groups.

Synthesis of 2-(Chloromethyl)oxazole Derivatives
The primary method for synthesizing 2-(chloromethyl)oxazole compounds, particularly 2-

(chloromethyl)-4,5-diaryloxazoles, involves a ring-closure strategy.[4] This typically consists of

the formation of a chloroacetyl ester of a suitable precursor, such as benzoin or its derivatives,

followed by cyclization with ammonium acetate in acetic acid.

Representative Experimental Protocol: Synthesis of 2-
(Chloromethyl)-4,5-diphenyloxazole
This protocol is adapted from established methods for the synthesis of 2-(halomethyl)-4,5-

diaryloxazoles.[4]

Step 1: Esterification of Benzoin with Chloroacetyl Chloride To a solution of benzoin in a

suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), an equimolar amount of

chloroacetyl chloride is added dropwise at 0 °C in the presence of a base such as triethylamine

or pyridine to neutralize the HCl byproduct. The reaction mixture is stirred at room temperature

until completion, monitored by thin-layer chromatography (TLC). Upon completion, the reaction

is quenched with water, and the organic layer is separated, washed with brine, dried over

anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude

chloroacetyl ester of benzoin.

Step 2: Cyclization to form 2-(Chloromethyl)-4,5-diphenyloxazole The crude chloroacetyl ester

of benzoin is dissolved in glacial acetic acid, and an excess of ammonium acetate is added.

The mixture is heated to reflux for several hours until the formation of the oxazole ring is

complete (monitored by TLC). After cooling to room temperature, the reaction mixture is poured

into ice water, leading to the precipitation of the product. The solid is collected by filtration,

washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to

afford 2-(chloromethyl)-4,5-diphenyloxazole.

Physicochemical and Spectroscopic Data
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While specific data for the unsubstituted 2-(chloromethyl)oxazole is not readily available in

consolidated sources, the following tables provide representative data for a well-characterized

derivative, 2-(chloromethyl)-4,5-diphenyloxazole, and predicted data for the parent compound

based on analogous structures.

Table 1: Physical and Spectroscopic Data for 2-(Chloromethyl)-4,5-diphenyloxazole

Property Value

Molecular Formula C₁₆H₁₂ClNO

Molecular Weight 269.73 g/mol

Appearance White to off-white solid

¹H NMR (CDCl₃, 400 MHz) δ 7.30-7.55 (m, 10H, Ar-H), 4.75 (s, 2H, -CH₂Cl)

¹³C NMR (CDCl₃, 101 MHz)
δ 160.5 (C=N), 146.0 (C-5), 136.0 (C-4), 128.0-

134.0 (Ar-C), 36.5 (-CH₂Cl)

IR (KBr, cm⁻¹)
~3060 (Ar C-H), ~1610 (C=N), ~1500 (C=C),

~760, 690 (Ar C-H bend)

MS (EI) m/z 269 [M]⁺, 234 [M-Cl]⁺

Note: NMR and IR data are approximate and may vary slightly based on experimental

conditions.[5][6][7][8][9]

Chemical Reactivity and Synthetic Utility
The synthetic utility of 2-(chloromethyl)oxazoles stems from the electrophilic nature of the

carbon atom in the chloromethyl group, making it susceptible to nucleophilic attack. This allows

for the facile introduction of various functionalities.

Diagram 1: Reactivity of 2-(Chloromethyl)oxazoles
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General Reactivity of 2-(Chloromethyl)oxazoles

Starting Material

Nucleophiles Products

2-(Chloromethyl)oxazole
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Mechanism of Action of Oxaprozin
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
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